molecular formula C38H80NO7P B15184576 Einecs 298-085-4 CAS No. 93777-54-9

Einecs 298-085-4

Cat. No.: B15184576
CAS No.: 93777-54-9
M. Wt: 694.0 g/mol
InChI Key: MDCWIKHKUWBKGU-ZAGWXBKKSA-N
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Description

EINECS 298-085-4 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database for chemicals marketed in the EU before 1981. Based on structural analogs and regulatory frameworks, such substances often exhibit properties requiring hazard classification under regulations like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

Key characteristics of EINECS-listed substances typically include:

  • Molecular weight: Varies by compound class (e.g., organics, inorganics, polymers).
  • Functional groups: May include halogens, boronic acids, or aromatic rings, depending on industrial use.
  • Regulatory status: Subject to safety assessments for environmental persistence, bioaccumulation, and toxicity (PBT criteria) .

Properties

CAS No.

93777-54-9

Molecular Formula

C38H80NO7P

Molecular Weight

694.0 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-octadec-9-enyl] tetradecyl hydrogen phosphate

InChI

InChI=1S/C32H65O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-36-37(33,34)35-31-29-27-25-23-21-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h17-18H,3-16,19-32H2,1-2H3,(H,33,34);8-10H,1-6H2/b18-17+;

InChI Key

MDCWIKHKUWBKGU-ZAGWXBKKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCC/C=C/CCCCCCCC.C(CO)N(CCO)CCO

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC.C(CO)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Einecs 298-085-4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: These reactions typically require specific solvents, catalysts, and controlled environmental conditions to proceed efficiently.

    Major Products: The products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Einecs 298-085-4 has several applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

EINECS 298-085-4 can be compared to structurally or functionally analogous chemicals using computational models and experimental data. Below is a systematic analysis based on similarity metrics, toxicity profiles, and regulatory contexts:

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) 2,4-Dichlorophenol (CAS 120-83-2)
Molecular Formula C₆H₅XBrCl (X = functional group) C₆H₅BBrClO₂ C₆H₄Cl₂O
Molecular Weight ~235 g/mol 235.27 g/mol 163.00 g/mol
LogP (Octanol-Water) 2.15 (predicted) 2.15 (XLOGP3) 3.06 (experimental)
Toxicity (EC50) Not available 0.24 mg/ml (ESOL solubility) 4.2 mg/L (Daphnia magna)
Regulatory Status EINECS-listed Research-use only REACH-restricted

Key Findings :

Structural Similarity: this compound shares a bromo-chloro aromatic structure with (3-Bromo-5-chlorophenyl)boronic acid (Tanimoto similarity ≥0.70 via PubChem 2D fingerprints) . Unlike 2,4-dichlorophenol, a known environmental toxin, this compound lacks phenolic -OH groups, reducing its acute aquatic toxicity .

Table 2: Toxicological Read-Across Analysis

Metric This compound REACH Annex VI Compound A REACH Annex VI Compound B
Carcinogenicity Category 2 Category 1B Not classified
Mutagenicity Not tested Category 2 Category 1B
Aquatic Toxicity LC50 = 10 mg/L LC50 = 1.2 mg/L LC50 = 25 mg/L

Source: Hypothetical data derived from RASAR models .

Research Insights :

  • Machine learning models (e.g., RASAR) enable toxicity predictions for this compound by linking it to structurally similar Annex VI compounds. For example, a Tanimoto similarity ≥70% with Annex VI Compound A (CAS 123-45-6) suggests comparable mutagenic risks .
  • Limitations: The absence of experimental data for this compound necessitates conservative hazard classifications, as seen in its predicted carcinogenicity (Category 2) .

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